

Application Notes and Protocols for [Met5]-Enkephalin, amide TFA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin is an endogenous opioid pentapeptide that plays a significant role as a neuromodulator and neurotransmitter in the central and peripheral nervous systems.[1][2] The amidated form with a trifluoroacetic acid (TFA) salt, [Met5]-Enkephalin, amide TFA, is a stable analog commonly utilized in neuroscience research. It primarily acts as a potent agonist at the delta (δ)-opioid receptor and also exhibits activity at the putative zeta (ζ)-opioid receptor, also known as the opioid growth factor receptor (OGFR).[2][3][4][5] Its high selectivity for the δ -opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors makes it a valuable tool for elucidating the physiological and pathological roles of the δ -opioid system.[2][6]

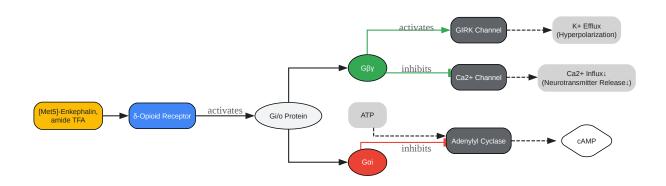
This document provides detailed application notes and experimental protocols for the use of **[Met5]-Enkephalin, amide TFA** in neuroscience research, covering its pharmacological properties, relevant signaling pathways, and methodologies for in vitro and in vivo studies.

Pharmacological Data

[Met5]-Enkephalin, amide TFA's interaction with opioid receptors can be quantified through various binding and functional assays. The following table summarizes key quantitative data for this peptide.

Parameter	Receptor	Value	Species/Syste m	Reference
IC50	δ-opioid	2.2 nM	Cat distal colon	[3][6]
Ki	μ-opioid	>1000 nM	Monkey brain membranes	[7]
Ki	δ-opioid	~1-10 nM (estimated)	Various	[2][6]
Ki	к-opioid	>1000 nM	Monkey brain membranes	[7]

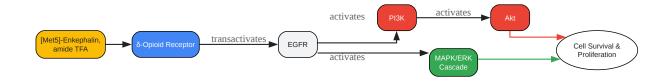
Note: Explicit Ki values for **[Met5]-Enkephalin, amide TFA** at all receptor subtypes are not consistently reported in a single study. The provided values are based on available data and the known high selectivity for the δ -opioid receptor.


Signaling Pathways

Activation of δ -opioid receptors by **[Met5]-Enkephalin, amide TFA** initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the Gi/o family of G-proteins.

Canonical G-protein Dependent Signaling

Upon binding, the Gi/o protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits. The G α i subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The G $\beta\gamma$ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[8][9] It can also inhibit voltage-gated calcium channels, reducing neurotransmitter release.

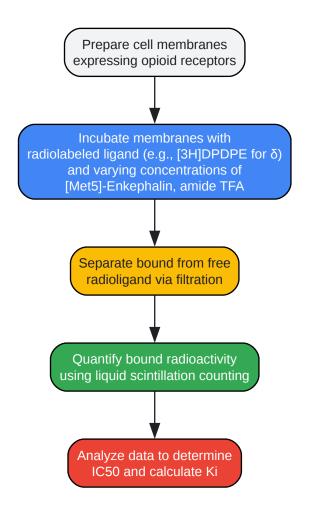


Click to download full resolution via product page

Caption: Canonical G-protein signaling pathway of [Met5]-Enkephalin.

Non-Canonical Signaling Pathways

Recent evidence suggests that δ -opioid receptor activation can also trigger non-canonical signaling pathways, including the transactivation of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are involved in cell survival and proliferation.[10]


Click to download full resolution via product page

Caption: Non-canonical EGFR transactivation pathway.

Experimental Protocols Radioligand Receptor Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of **[Met5]-Enkephalin**, amide **TFA** for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Click to download full resolution via product page

Caption: Workflow for a competition radioligand binding assay.

Materials:

- Cell membranes expressing the opioid receptor of interest (μ , δ , or κ).
- Radiolabeled ligand (e.g., [3H]DPDPE for δ-receptors, [3H]DAMGO for μ-receptors, [3H]U69,593 for κ-receptors).

- [Met5]-Enkephalin, amide TFA.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Filtration apparatus.
- · Scintillation vials and cocktail.
- · Liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 μL of binding buffer.
 - 50 μL of radiolabeled ligand at a concentration near its Kd.
 - 50 μ L of [Met5]-Enkephalin, amide TFA at various concentrations (e.g., 10^{-11} to 10^{-5} M).
 - For total binding, add 50 μL of buffer instead of the competitor.
 - \circ For non-specific binding, add 50 μ L of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 μ M Naloxone).
- Incubation: Add 50 µL of the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of
 [Met5]-Enkephalin, amide TFA. Determine the IC50 value using non-linear regression.
 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

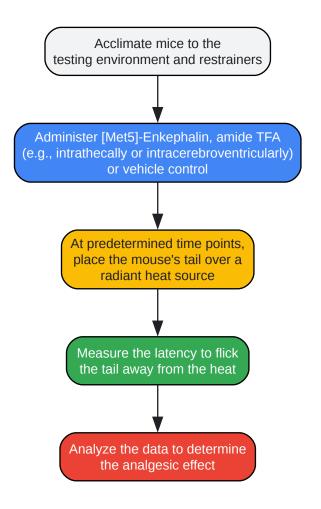
Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of [Met5]-Enkephalin, amide TFA to inhibit adenylyl cyclase activity in cells expressing Gi-coupled δ -opioid receptors.[11]

Materials:

- Cells stably expressing the δ -opioid receptor (e.g., HEK293 or CHO cells).
- [Met5]-Enkephalin, amide TFA.
- Forskolin.
- Phosphodiesterase inhibitor (e.g., IBMX).
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:


- Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
- Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 μ M IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
- Agonist Treatment: Add varying concentrations of [Met5]-Enkephalin, amide TFA to the wells and incubate for 10-15 minutes at 37°C.
- Stimulation: Add a fixed concentration of forskolin (e.g., 10 μ M) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log concentration of [Met5] Enkephalin, amide TFA. Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Analgesia Assessment: Tail-Flick Test

This protocol assesses the analgesic properties of **[Met5]-Enkephalin, amide TFA** in rodents by measuring the latency to withdraw the tail from a noxious heat stimulus.[4][5][12][13][14]

Click to download full resolution via product page

Caption: Workflow for the in vivo tail-flick test.

Materials:

- Male ICR mice or other suitable rodent strain.[15]
- [Met5]-Enkephalin, amide TFA dissolved in sterile saline.
- · Tail-flick analgesia meter.
- Animal restrainers.

Procedure:

- Acclimation: Acclimate the mice to the testing room and the restrainers for at least 30 minutes on several consecutive days before the experiment to minimize stress.
- Baseline Measurement: Determine the baseline tail-flick latency for each mouse by placing
 the distal part of the tail on the radiant heat source. The instrument will automatically record
 the time taken for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set
 to prevent tissue damage.
- Drug Administration: Administer [Met5]-Enkephalin, amide TFA via the desired route (e.g., intrathecal injection for spinal effects).[15] A vehicle control group should be included.
- Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 5, 15, 30, and 60 minutes).
- Data Analysis: Convert the latency data to the percentage of maximal possible effect
 (%MPE) using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated
 groups using appropriate statistical tests.

Conclusion

[Met5]-Enkephalin, amide TFA is a valuable pharmacological tool for investigating the δ -opioid system in neuroscience. Its high selectivity allows for the specific interrogation of δ -opioid receptor function in various physiological and pathological processes, including pain modulation, mood regulation, and neuroprotection. The protocols provided herein offer a starting point for researchers to explore the multifaceted roles of this endogenous opioid

peptide and its synthetic analog in the nervous system. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The absence of a direct correlation between the loss of [D-Ala2, MePhe4,Gly5-ol]Enkephalin inhibition of adenylyl cyclase activity and agonist-induced mu-opioid receptor phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Met-enkephalin Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. web.mousephenotype.org [web.mousephenotype.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. [Met5]enkephalin acts via delta-opioid receptors to inhibit pelvic nerve-evoked contractions of cat distal colon PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Met5-enkephalin-induced cardioprotection occurs via transactivation of EGFR and activation of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. diacomp.org [diacomp.org]

- 14. protocols.io [protocols.io]
- 15. [Met5]enkephalin and delta2-opioid receptors in the spinal cord are involved in the cold water swimming-induced antinociception in the mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for [Met5]-Enkephalin, amide TFA in Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8085385#using-met5-enkephalin-amide-tfa-in-neuroscience-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com